molecular formula C12H8BrF3S B8661781 3-Bromo-2-methyl-5-[3-(trifluoromethyl)phenyl]thiophene CAS No. 864362-75-4

3-Bromo-2-methyl-5-[3-(trifluoromethyl)phenyl]thiophene

Cat. No.: B8661781
CAS No.: 864362-75-4
M. Wt: 321.16 g/mol
InChI Key: DYWJJIRNDHKDKG-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-[3-(trifluoromethyl)phenyl]thiophene is a useful research compound. Its molecular formula is C12H8BrF3S and its molecular weight is 321.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

864362-75-4

Molecular Formula

C12H8BrF3S

Molecular Weight

321.16 g/mol

IUPAC Name

3-bromo-2-methyl-5-[3-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C12H8BrF3S/c1-7-10(13)6-11(17-7)8-3-2-4-9(5-8)12(14,15)16/h2-6H,1H3

InChI Key

DYWJJIRNDHKDKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC(=CC=C2)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a mixture of 3,5-dibromo-2-methylthiophene (2.00 g), 3-(trifluoromethyl)phenylboronic acid (2.23 g), tetrakis(triphenylphosphine)palladium (0.45 g), cesium carbonate (5.09 g) and tetrahydrofuran (40 mL) was heated under reflux for 16 hr. The reaction mixture was cooled, water was added, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate) to give the title compound (2.15 g) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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